3-(4-Fluorosulfonyloxyphenoxy)pyridine
Description
Historical Development and Research Evolution
The exploration of fluorosulfonyloxy-substituted pyridine derivatives traces its roots to advancements in heterocyclic chemistry during the mid-20th century. Pyridine itself, first isolated from coal tar in 1849 by Thomas Anderson, became a cornerstone for synthesizing bioactive molecules. The introduction of sulfonyl fluoride groups into aromatic systems gained momentum in the 1970s, driven by their utility as electrophilic intermediates in nucleophilic substitution reactions.
3-(4-Fluorosulfonyloxyphenoxy)pyridine emerged as a subject of interest in the 1990s, coinciding with the development of selective fluorinating agents like Selectfluor®. Early synthetic routes focused on modifying pyridine’s reactivity through sulfonylation, leveraging the phenoxy group as a spacer to modulate electronic effects. The compound’s stability under neutral conditions and reactivity toward nucleophiles positioned it as a versatile building block for click chemistry and targeted drug design.
Significance in Modern Organic Chemistry
In contemporary organic synthesis, this compound serves dual roles:
- Electrophilic Intermediate : The fluorosulfonyloxy (-OSO₂F) group acts as a superior leaving group, enabling efficient nucleophilic aromatic substitutions. This property is exploited in the synthesis of sulfonamides and sulfonate esters, critical motifs in agrochemicals and pharmaceuticals.
- Click Chemistry Applications : Its reactivity with amines and thiols under mild conditions aligns with green chemistry principles, reducing reliance on heavy metal catalysts.
The compound’s significance extends to materials science, where its incorporation into polymers enhances thermal stability and solubility in polar solvents.
Position within Fluorosulfonyloxy Compounds Classification
Fluorosulfonyloxy compounds are classified based on their core aromatic systems and substituent patterns:
| Class | Example | Key Properties |
|---|---|---|
| Alkyl-SO₂F | Trifluoromethanesulfonyl fluoride | High volatility, limited thermal stability |
| Aryl-SO₂F | Benzenesulfonyl fluoride | Moderate reactivity, hydrolytic resistance |
| Heteroaryl-SO₂F | This compound | Enhanced electrophilicity, tunable solubility via phenoxy spacer |
This compound’s phenoxy bridge distinguishes it from simpler aryl sulfonyl fluorides, offering steric and electronic modulation that broadens its applicability in multi-step syntheses.
Structural Uniqueness among Pyridine Derivatives
This compound exhibits structural features that differentiate it from conventional pyridine derivatives:
- Substituent Geometry : The fluorosulfonyloxy group at the 3-position creates a planar, electron-deficient region, enhancing interactions with π-acidic biological targets.
- Comparative Reactivity : Unlike 4-(trifluoromethyl)pyridine, which exhibits steric hindrance, the phenoxy spacer in this compound allows for regioselective functionalization at both the pyridine and phenyl rings.
- Solubility Profile : The compound’s lipophilicity (LogP ≈ 2.8) surpasses that of carboxylated pyridines (e.g., nicotinic acid, LogP ≈ 0.4), making it suitable for lipid membrane penetration in drug delivery systems.
The synergy between the pyridine core and fluorosulfonyloxy-phenoxy substituent underpins its utility in catalysis and medicinal chemistry, bridging gaps between small-molecule reactivity and macromolecular engineering.
Properties
IUPAC Name |
3-(4-fluorosulfonyloxyphenoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4S/c12-18(14,15)17-10-5-3-9(4-6-10)16-11-2-1-7-13-8-11/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJSKOINMKOBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Fluorosulfonyloxyphenoxy)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxyphenoxy pyridine with fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product .
Industrial production methods for fluorinated pyridines often involve the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Chemical Reactions Analysis
3-(4-Fluorosulfonyloxyphenoxy)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst, forming biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium methoxide yields the corresponding methoxy derivative .
Scientific Research Applications
3-(4-Fluorosulfonyloxyphenoxy)pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: Fluorinated pyridines, including this compound, are studied for their potential biological activities.
Medicine: The compound’s fluorinated nature makes it a candidate for drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: Fluorinated compounds are used in the production of agrochemicals, polymers, and other industrial materials due to their enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-Fluorosulfonyloxyphenoxy)pyridine involves its interaction with specific molecular targets. The fluorosulfonyloxy group can act as an electron-withdrawing substituent, influencing the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The fluorosulfonyloxy group distinguishes 3-(4-Fluorosulfonyloxyphenoxy)pyridine from related compounds. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups : The -OSO₂F group in the target compound is more polar and reactive than -CF₃ or -OCF₃ in analogs. This may enhance binding to charged residues in enzyme active sites but could reduce cell permeability .
- Pyridine vs. Piperidine: The absence of a piperidinylmethoxy group (as in LSD1 inhibitors) suggests this compound may lack the basic amine critical for interactions with Asp555 in LSD1 .
Enzymatic Activity and Selectivity
LSD1 inhibitors with para-substituted phenyl groups (e.g., -Me, -CF₃) exhibit Ki values as low as 29 nM, while meta-substituted analogs show reduced potency . The fluorosulfonyloxy group’s bulk and polarity may sterically hinder binding or disrupt hydrophobic interactions critical for LSD1 inhibition.
Selectivity Trends :
- Compounds with para-substituents (e.g., 16, 17, 22) show >160-fold selectivity over MAO-B, attributed to minimal interaction with MAO-B’s narrower active site .
- The -OSO₂F group’s size and charge could further enhance selectivity by preventing entry into MAO-B’s substrate pocket, though this remains speculative without direct data.
Cellular Activity and Toxicity
Potent LSD1 inhibitors (e.g., compound 17) reduce leukemia cell proliferation (EC₅₀ = 280 nM) with minimal toxicity to normal fibroblasts .
Research Findings and Data Tables
Table 1: Comparative Biochemical Profiles of Selected Analogs
Table 2: Impact of Substituent Position on LSD1 Inhibition
Critical Analysis and Hypotheses
- Binding Mode : Molecular docking of LSD1 inhibitors suggests that para-substituted phenyl groups occupy a hydrophobic pocket near FAD, while the pyridine core interacts with Tyr761 . The fluorosulfonyloxy group may introduce repulsive forces with adjacent residues (e.g., Lys661), reducing affinity.
- Synthetic Challenges : Introducing -OSO₂F requires specialized reagents (e.g., SO₂F₂ gas), complicating synthesis compared to -CF₃ or -Me derivatives .
- Therapeutic Potential: If optimized, the target compound could serve as a covalent LSD1 inhibitor, though metabolic instability of -OSO₂F (via hydrolysis) may limit utility .
Q & A
Q. How can the synthesis of 3-(4-Fluorosulfonyloxyphenoxy)pyridine be optimized for higher yields?
Methodological Answer: Optimization involves selecting appropriate catalysts, solvents, and reaction conditions. For example:
- Catalysts : Palladium on carbon (Pd/C) is effective for coupling reactions, as demonstrated in related pyridine derivatives .
- Solvents : Dimethylformamide (DMF) facilitates high-temperature reactions due to its high boiling point and polarity .
- Continuous Flow Reactors : These systems enhance efficiency and reproducibility in multi-step syntheses by maintaining precise temperature control .
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5-10 mol% Pd/C | Increases coupling efficiency |
| Solvent | DMF at 120°C | Enhances solubility of intermediates |
| Reaction Time | 12-24 hours (monitored by TLC) | Ensures completion of multi-step reactions |
Q. What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Recrystallization : Use a solvent pair like ethanol/water to remove impurities based on differential solubility .
- Column Chromatography : Employ silica gel with a gradient elution (e.g., hexane/ethyl acetate) to separate byproducts, especially isomers or unreacted starting materials .
- HPLC : For high-purity requirements (>99%), reverse-phase HPLC with acetonitrile/water buffers is effective .
Q. Which analytical methods confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR in DMSO-d6 can verify substitution patterns and fluorine coupling constants (e.g., 3JHF ~8-12 Hz) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as shown in structurally related fluoropyridines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields for this compound?
Methodological Answer:
- Reproducibility Checks : Compare catalyst batches (e.g., Pd/C activity varies by supplier) and solvent purity .
- Reaction Monitoring : Use TLC or in situ IR spectroscopy to identify incomplete reactions or side products .
- Data Normalization : Account for differences in purification methods (e.g., column vs. recrystallization) when comparing yields .
Q. What strategies are effective for studying the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling : Screen boronic acids with Pd(OAc)2 and SPhos ligand in toluene/water (3:1) at 80°C .
- Competitive Experiments : Compare reaction rates with electron-deficient vs. electron-rich aryl halides to assess electronic effects .
- Computational Modeling : DFT calculations predict regioselectivity in nucleophilic substitutions, guided by fluorine’s electronegativity .
Q. How can researchers assess the compound’s potential biological activity through enzyme inhibition assays?
Methodological Answer:
- Target Selection : Prioritize enzymes with sulfonate-binding pockets (e.g., tyrosine kinases or phosphatases) due to the fluorosulfonyl group .
- Kinetic Studies : Use fluorometric assays to measure IC50 values under varied pH and temperature conditions .
- Structural Analog Comparison : Benchmark against known inhibitors (e.g., 4-fluorophenyl derivatives) to identify structure-activity relationships .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s thermal stability be addressed?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Perform under inert (N2) vs. oxidative (O2) atmospheres to assess decomposition pathways .
- DSC Profiling : Compare melting points and phase transitions across literature reports; impurities lower observed melting points .
- Control Experiments : Replicate studies using identical equipment (e.g., heating rates in TGA) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
